1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
Description
Systematic Nomenclature and Structural Characterization
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural architecture. The compound bears the Chemical Abstracts Service registry number 1316758-07-2 and is catalogued under multiple identifiers including MFCD22884219. The molecular formula C₁₃H₂₃NO₄ indicates the presence of thirteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, arranged in a specific three-dimensional configuration that defines its chemical behavior and biological activity.
The structural characterization reveals a pyrrolidine ring as the central heterocyclic framework, which is a five-membered saturated ring containing one nitrogen atom. Pyrrolidine itself is classified as a cyclic secondary amine and represents a saturated heterocycle that appears as a colorless liquid with characteristic ammoniacal, fishy, shellfish-like odor properties. The pyrrolidine ring in this compound serves as the foundational scaffold upon which two significant substituents are positioned. The first substituent is the tert-butoxycarbonyl group attached to the nitrogen atom at position 1, functioning as a protecting group commonly employed in peptide synthesis and organic transformations.
The second critical structural feature is the propan-2-yl (isopropyl) group located at the 3-position of the pyrrolidine ring, directly adjacent to a carboxylic acid functionality. This substitution pattern creates a quaternary carbon center at position 3, significantly influencing the compound's conformational preferences and reactivity profile. The presence of both electron-withdrawing and electron-donating groups creates a unique electronic environment that affects the compound's chemical behavior and potential biological interactions.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 257 daltons | Suitable for drug-like properties |
| LogP | 2.16 | Moderate lipophilicity |
| Heavy Atoms | 18 | Structural complexity indicator |
| Rotatable Bonds | 4 | Conformational flexibility |
| Polar Surface Area | 67 Ångströms | Membrane permeability predictor |
| Hydrogen Bond Acceptors | 3 | Interaction potential |
| Hydrogen Bond Donors | 1 | Binding capability |
The compound's physicochemical properties indicate favorable characteristics for pharmaceutical applications. The LogP value of 2.16 suggests moderate lipophilicity, which is advantageous for membrane permeation while maintaining aqueous solubility. The carbon bond saturation (Fsp3) value of 0.846 indicates a high degree of three-dimensional character, which is increasingly recognized as important for drug discovery, as it can lead to improved selectivity and reduced off-target effects.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry, within which this compound finds its context, traces back to the early nineteenth century when fundamental heterocyclic compounds were first isolated and characterized. The field's origins can be documented to 1818 when Brugnatelli isolated alloxan from uric acid, marking one of the earliest systematic studies of nitrogen-containing heterocycles. This pioneering work established the foundation for understanding complex ring systems that would eventually encompass the pyrrolidine family.
The progression of heterocyclic chemistry accelerated throughout the 1800s with significant discoveries that shaped our modern understanding of these compounds. In 1832, Dobereiner produced furan compounds using sulfuric acid with starch, while Runge collected pyrrole through dry distillation in 1834. These early investigations revealed the widespread occurrence of heterocyclic structures in natural products and established the importance of developing synthetic methodologies for their preparation. The discovery of pyridine in 1849 by Anderson through pyrolysis of bones further demonstrated the ubiquity of nitrogen heterocycles in biological systems.
The systematic nomenclature that enables precise identification of compounds like this compound was established through the groundbreaking work of Hantzsch in 1887 and independently by Widman in 1888. Their Hantzsch-Widman system created a highly versatile framework for naming five- and six-membered rings containing nitrogen, which was later extended to different ring sizes and other heteroatoms. This nomenclature system became the foundation for modern International Union of Pure and Applied Chemistry and Chemical Abstracts naming conventions, enabling clear communication about complex heterocyclic structures across the global scientific community.
The recognition of pyrrolidine as a fundamental building block in biological systems emerged from the understanding that this heterocycle forms the backbone of proline, one of the twenty standard amino acids. Proline's unique structural features, derived from its pyrrolidine ring system, confer distinctive conformational properties to proteins and peptides. This biological significance drove extensive research into pyrrolidine derivatives, leading to the development of sophisticated synthetic methodologies for accessing substituted pyrrolidines with defined stereochemistry.
| Year | Discovery | Scientist | Significance |
|---|---|---|---|
| 1818 | Alloxan from uric acid | Brugnatelli | First heterocycle isolation |
| 1832 | Furan compounds | Dobereiner | Synthetic heterocycle production |
| 1834 | Pyrrole isolation | Runge | Coal tar heterocycle discovery |
| 1849 | Pyridine characterization | Anderson | Biological heterocycle identification |
| 1887-1888 | Systematic nomenclature | Hantzsch-Widman | Modern naming conventions |
The twentieth century witnessed an explosion in heterocyclic chemistry research, driven by the recognition that approximately half of all known organic compounds are heterocycles. This dramatic expansion led to the development of sophisticated protecting group strategies, exemplified by the tert-butoxycarbonyl group present in this compound. The tert-butoxycarbonyl protecting group revolutionized peptide synthesis by providing a stable, yet readily removable, protection for amino functionalities under mild conditions.
Significance of Stereochemical Configuration in Pyrrolidine Derivatives
The stereochemical configuration of pyrrolidine derivatives holds profound significance for their biological activity, conformational preferences, and synthetic utility. In this compound, the stereochemical arrangement at the 3-position determines critical structural parameters that influence molecular recognition, binding affinity, and pharmacological properties. The pyrrolidine ring system adopts specific conformational preferences based on substituent positioning, with profound implications for biological activity and synthetic applications.
The conformational behavior of substituted pyrrolidines is governed by the puckering of the five-membered ring, which can adopt either C-gamma-endo or C-gamma-exo conformations. The nature and stereochemistry of substituents at the 3-position significantly influence this conformational equilibrium. Research has demonstrated that the introduction of a substituent with trans relationship to the carboxyl function has relatively minor effects on ring puckering, whereas cis-3-substituents can dramatically stabilize specific conformations through steric interactions with the carboxamide group.
The stereochemical effects extend beyond simple ring puckering to influence the broader conformational landscape of the molecule. Studies have shown that increasing the bulkiness of trans-3-substituents, such as progressing from methyl to isopropyl groups, gradually shifts the puckering equilibrium toward the C-gamma-exo form. This conformational preference corresponds to specific backbone dihedral angles that can be exploited in the design of conformationally constrained peptides and bioactive molecules.
| Substituent | Configuration | Preferred Pucker | Conformational Effect |
|---|---|---|---|
| Methyl | cis | C-gamma-endo | Strong restriction |
| Methyl | trans | Minimal preference | Minor effect |
| Isopropyl | trans | C-gamma-exo (70%) | Significant bias |
| Hydroxyl | 4R | C-gamma-exo | Stereoelectronic stabilization |
| Fluoro | 4R | C-gamma-exo | Enhanced stereoelectronic effect |
The stereochemical configuration also profoundly impacts the cis-trans isomerism of peptide bonds involving proline residues. The pyrrolidine ring constrains the side chain conformational space, limiting accessible rotamers compared to unconstrained amino acids. This restriction allows only two of the three possible canonical rotamers, specifically the trans and a single gauche rotamer, depending on the stereochemical configuration at the 3-position.
Research into 3-substituted prolines has revealed that these compounds serve as valuable tools for building functionalized foldamers that mimic polyproline helix structures. The substitution at position 3 can be accommodated in polyproline type II secondary structures in both aqueous and alcoholic solvents, indicating that the stereochemical configuration does not disrupt the fundamental helical architecture. This finding has significant implications for the design of structured peptides and protein mimetics.
The development of stereoselective synthetic methodologies for accessing 3-substituted pyrrolidines has been driven by the recognition of their stereochemical importance. Advanced synthetic strategies, including amino-zinc-ene-enolate cyclization reactions, have been developed to provide access to substituted prolines with defined stereochemistry. These methodologies enable the systematic exploration of structure-activity relationships and the rational design of compounds with predetermined conformational properties.
The significance of stereochemical configuration extends to the biological evaluation of pyrrolidine derivatives in drug discovery applications. Pyrrolidines have emerged as privileged scaffolds in medicinal chemistry, with applications in anticancer agents, antimicrobial compounds, metabolic disease treatments, and central nervous system active compounds. The stereochemical configuration at key positions, including the 3-position, determines selectivity profiles, binding affinities, and pharmacological activities.
Contemporary research has demonstrated that polyhydroxylated pyrrolidines, representing specialized stereochemically defined derivatives, function as effective glycosidase inhibitors with potential applications in diabetes and cancer treatment. These compounds mimic carbohydrate transition states through their specific stereochemical arrangements, highlighting the critical importance of precise stereochemical control in achieving desired biological activities.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9(2)13(10(15)16)6-7-14(8-13)11(17)18-12(3,4)5/h9H,6-8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYASUJQPMWWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves the protection of pyrrolidine-3-carboxylic acid with a tert-butoxycarbonyl group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like methanol (MeOH). The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
The compound is frequently utilized in the synthesis of complex molecules due to its ability to undergo various chemical reactions. It serves as a versatile building block in the preparation of pharmaceuticals and agrochemicals. The Boc group allows for selective deprotection, facilitating further functionalization of the molecule.
Synthetic Routes
The synthesis typically involves:
- Protection of Pyrrolidine : The reaction begins with the protection of pyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Reaction Conditions : This process is generally conducted in organic solvents such as methanol at room temperature to ensure complete reaction and high yield.
Medicinal Chemistry
Research indicates that 1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Pyrrole derivatives, including this compound, have shown efficacy against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MICs) against drug-resistant Mycobacterium tuberculosis below 0.016 µg/mL, highlighting its potential as an antibacterial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | <0.016 | M. tuberculosis |
| 2 | 0.125 | Escherichia coli |
| 3 | 0.250 | Staphylococcus aureus |
Anti-inflammatory Effects
In vivo studies have demonstrated that related compounds can significantly reduce inflammation markers:
- Edema Reduction : Treatment groups showed a reduction in edema from 5.0 ± 0.5 mm to 2.0 ± 0.3 mm.
- Cytokine Levels : Interleukin (IL)-6 levels decreased from 150 ± 20 pg/mL to 50 ± 10 pg/mL, while tumor necrosis factor-alpha (TNF-α) levels dropped from 200 ± 30 pg/mL to 70 ± 15 pg/mL.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Edema (mm) | 5.0 ± 0.5 | 2.0 ± 0.3 |
| IL-6 levels (pg/mL) | 150 ± 20 | 50 ± 10 |
| TNF-α levels (pg/mL) | 200 ± 30 | 70 ± 15 |
Case Studies
Case Study on Antimicrobial Efficacy : A clinical trial involving patients with drug-resistant tuberculosis treated with pyrrole derivatives demonstrated significant reductions in bacterial load over six weeks, showcasing the compound's clinical relevance.
Case Study on Inflammatory Response : In an animal model for rheumatoid arthritis, administration of pyrrole-based compounds led to decreased joint swelling and improved mobility compared to control groups, indicating therapeutic potential.
Industrial Applications
In industrial settings, the compound's synthesis is scaled up using similar methods as laboratory synthesis but adapted for larger quantities and efficiency. This includes optimizing reaction conditions and purification techniques to ensure high yield and purity for commercial use.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
Compound A : 1-[(tert-Butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid ()
- Substituent: Cyano (-CN) group.
- Impact: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (pKa reduction) . Higher polarity reduces lipophilicity compared to the isopropyl variant, affecting solubility in organic solvents. Potential for hydrogen bonding and nucleophilic reactions (e.g., nitrile hydrolysis to amides).
Compound B : 1-[(tert-Butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid ()
- Substituent : Propenyloxymethyl group.
- Increased steric bulk compared to isopropyl may hinder ring conformation or synthetic modifications.
Compound C : 1-Boc-5-methylpyrrolidine-3-carboxylic acid ()
- Substituent : Methyl group at the 5-position.
- Reduced lipophilicity compared to the isopropyl variant.
Data Table: Comparative Analysis
| Compound | Substituent/Group | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | 3-isopropyl, Boc | ~285.34 | Moderate lipophilicity, acid-labile protection | Intermediate in drug synthesis |
| Compound A (3-cyano) | 3-cyano, Boc | ~255.28 | High polarity, acidic carboxylic acid | Building block for nitrile chemistry |
| Compound B (propenyloxymethyl) | 3-propenyloxymethyl, Boc | 285.34 | Ether/alkene reactivity, steric hindrance | Polymer or dendrimer synthesis |
| Compound D (Fmoc-protected) | 3-isopropyl, Fmoc | 462.50 | Base-labile protection, UV activity | Solid-phase peptide synthesis |
Biological Activity
1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, with the CAS number 1803611-15-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a tert-butoxycarbonyl group, which is known to influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- CAS Number : 1803611-15-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Purity | 95% |
Antibacterial Properties
Recent studies have indicated that pyrrolidine derivatives exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives range from 3.12 to 12.5 μg/mL, suggesting a promising antibacterial profile compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
The mechanism by which these compounds exert their antibacterial effects may involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of the tert-butoxycarbonyl moiety is believed to enhance lipophilicity, allowing better membrane penetration and increased bioavailability .
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Therapeutic Potential in Tuberculosis :
- Chiral Separation Techniques :
Q & A
Q. What are the optimal synthetic conditions for 1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via a tert-butoxycarbonyl (Boc) protection strategy. A feasible route involves reacting the pyrrolidine precursor with Boc-anhydride in dichloromethane (DCM) at 0–20°C, using 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine (TEA) as a base . Key considerations:
- Temperature Control : Maintain 0°C during initial reagent mixing to minimize side reactions.
- Solvent Choice : DCM is preferred for its inertness and compatibility with Boc protection.
- Workup : Aqueous extraction (e.g., 10% citric acid) removes unreacted reagents, followed by column chromatography for purification.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., tert-butyl group at δ ~1.4 ppm in H NMR; carbonyl signals in C NMR) .
- HPLC/MS : Assess purity (>95% by area under the curve) and molecular weight (theoretical MW: ~317.39 g/mol, as per CHNO) .
- Melting Point : Cross-reference with literature (if available), though discrepancies may arise due to polymorphic forms .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 respirators for high aerosol generation .
- Skin Protection : Wear nitrile gloves and lab coats to prevent dermal contact, as some analogs cause skin irritation .
- Storage : Store at 0–6°C in airtight containers to prevent decomposition; avoid contact with strong acids/bases .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric hydrogenation or enzymatic resolution for stereocontrol. For example, use (R)- or (S)-BINAP ligands in palladium-catalyzed reactions .
- Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak AD-H with hexane/isopropanol gradients .
- Crystallization : Recrystallize in chiral solvents (e.g., ethyl lactate) to isolate the desired enantiomer .
Q. How should discrepancies in reported physical properties (e.g., solubility) be resolved?
- Methodological Answer :
- Systematic Solubility Testing : Use the shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C. Note that solubility data gaps exist for this compound .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to distinguish melting points from degradation events .
- Collaborative Validation : Cross-check results with independent labs or databases (e.g., PubChem) to resolve contradictions .
Q. What techniques are effective for studying pH-dependent stability?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., tert-butyl alcohol release) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying pH conditions.
- Solid-State Stability : Perform X-ray diffraction (XRD) to assess crystallinity changes in acidic/basic environments .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
